Ethyl 2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate
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Overview
Description
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate can be synthesized through several methods. One common method involves the cyclization of ethyl glyoxalate with an appropriate amine under acidic conditions. Another method includes the reaction of ethyl chloroformate with an imidazole derivative. These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole-4,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the introduced functional groups .
Scientific Research Applications
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for treating infections and inflammatory conditions.
Industry: It is utilized in the production of dyes, sanitizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate
- Ethyl 5-[(Z)-2-(cyclohexylamino)-1-(ethoxycarbonyl)vinyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
- Ethyl 1-(2,4-dichlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Uniqueness
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61224-23-5 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
ethyl 2-oxo-1H-imidazole-3-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(10)8-4-3-7-5(8)9/h3-4H,2H2,1H3,(H,7,9) |
InChI Key |
PXGNLRKWTIAZOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CNC1=O |
Origin of Product |
United States |
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